molecular formula C8H15IO2 B12552890 Ethyl 2-iodo-4-methylpentanoate CAS No. 161518-66-7

Ethyl 2-iodo-4-methylpentanoate

Cat. No.: B12552890
CAS No.: 161518-66-7
M. Wt: 270.11 g/mol
InChI Key: VLDDKMRFFJQNTH-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-4-methylpentanoate: is an organic compound with the molecular formula C8H15IO2. It is an ester derivative of 2-iodo-4-methylpentanoic acid. This compound is of interest in organic synthesis due to its unique structure, which includes an iodine atom, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-iodo-4-methylpentanoate can be synthesized through the esterification of 2-iodo-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in ethyl 2-iodo-4-methylpentanoate can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, resulting in the formation of ethyl 4-methylpentanoate.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Substitution: Ethyl 2-hydroxy-4-methylpentanoate.

    Reduction: Ethyl 4-methylpentanoate.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

Scientific Research Applications

Chemistry: Ethyl 2-iodo-4-methylpentanoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity makes it valuable in the manufacture of various chemical products, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4-methylpentanoate involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. This reactivity is crucial for its role as an intermediate in organic synthesis.

Molecular Targets and Pathways: In biological systems, the iodine atom in this compound can interact with enzymes and proteins, potentially affecting their function. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    Ethyl 2-bromo-4-methylpentanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-chloro-4-methylpentanoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 2-fluoro-4-methylpentanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: Ethyl 2-iodo-4-methylpentanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This gives it distinct reactivity and makes it a valuable intermediate in organic synthesis. The iodine atom’s ability to participate in various chemical reactions, such as nucleophilic substitution, sets it apart from its halogenated counterparts.

Properties

IUPAC Name

ethyl 2-iodo-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDDKMRFFJQNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595308
Record name Ethyl 2-iodo-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161518-66-7
Record name Ethyl 2-iodo-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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